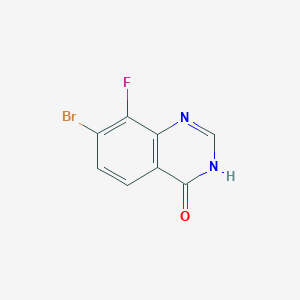

7-Bromo-8-fluoroquinazolin-4(3H)-one

Description

7-Bromo-8-fluoroquinazolin-4(3H)-one is a halogenated quinazolinone derivative with the molecular formula C₈H₄BrFN₂O and a molar mass of 243.03 g/mol .

Key properties include:

Properties

IUPAC Name |

7-bromo-8-fluoro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2O/c9-5-2-1-4-7(6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRFNXOXMWZOCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)NC=N2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-fluoroquinazolin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate substituted aniline and a halogenated derivative.

Cyclization: The aniline derivative undergoes cyclization with a suitable reagent, such as formamide or formic acid, to form the quinazolinone core.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of catalysts to enhance reaction rates and yields.

Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient halogenation and cyclization.

Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-8-fluoroquinazolin-4(3H)-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The quinazolinone core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Nucleophiles: Reagents like amines, thiols, or alkoxides for substitution reactions.

Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Agents like sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products:

Substituted Quinazolinones: Products with various functional groups replacing the bromine or fluorine atoms.

Oxidized or Reduced Derivatives: Compounds with modified oxidation states of the quinazolinone core.

Scientific Research Applications

7-Bromo-8-fluoroquinazolin-4(3H)-one is a chemical compound that belongs to the quinazoline family. Quinazolines have diverse biological activities, especially in medicinal chemistry.

Note: It's important to note that one of the search results refers to the similar compound "7-Bromo-4-chloro-8-fluoroquinazoline". While not the exact compound asked about in the query, information about it may still provide valuable insights due to the similarities in structure and potential applications.

Scientific Research Applications

This compound and similar compounds are used in scientific research for a variety of applications:

- Medicinal Chemistry Quinazoline derivatives are used as building blocks to synthesize potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

- Biological Studies These compounds can serve as probes in biochemical assays to study enzyme interactions and cellular pathways. Studies indicate that 6-chloro-8-fluoroquinazolin-4(3H)-one interacts with various biological targets, including enzymes involved in metabolic pathways and receptors that modulate cellular responses. These interactions are crucial for understanding potential therapeutic effects and mechanisms of action in biological systems.

Mechanism of Action

The mechanism of action of 7-Bromo-8-fluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may:

Inhibit Enzymes: Bind to and inhibit the activity of certain enzymes involved in disease processes.

Modulate Receptors: Interact with cellular receptors to modulate signaling pathways.

Induce Apoptosis: Trigger programmed cell death in cancer cells through various molecular mechanisms.

Comparison with Similar Compounds

Key Observations :

- Halogen positioning significantly alters electronic properties. For example, reversing bromine and fluorine positions (as in 8-bromo-6-fluoro analog) may reduce dipole moments compared to the target compound .

- Bulky groups like difluoromethyl (e.g., 6-bromo-2-(difluoromethyl)-8-fluoro analog) raise molar mass and may sterically hinder binding to biological targets .

Physicochemical Properties

Biological Activity

7-Bromo-8-fluoroquinazolin-4(3H)-one is a member of the quinazolinone family, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and as enzyme inhibitors. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C9H6BrF N2O, with a molecular weight of approximately 245.06 g/mol. The unique arrangement of bromine and fluorine atoms is believed to significantly influence its biological interactions.

Research indicates that this compound exhibits potent biological activity primarily through:

- Enzyme Inhibition : It acts as an inhibitor for various kinases, which are pivotal in cell signaling pathways.

- Receptor Antagonism : The compound can modulate receptor activities, thereby influencing cellular responses.

Table 1: Biological Activity Overview

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of quinazoline derivatives, this compound demonstrated significant inhibitory effects on the proliferation of various cancer cell lines. The compound was particularly effective against MCF-7 cells, achieving an IC50 value indicative of strong cytotoxicity. Flow cytometry analyses revealed that treatment with this compound led to a marked increase in G1 phase cell population, suggesting effective cell cycle arrest.

Case Study 2: Kinase Inhibition

A comprehensive kinase panel assay highlighted the selectivity of this compound against specific kinases relevant to tumor growth and survival. The compound exhibited low nanomolar IC50 values against target kinases, confirming its potential as a lead compound for further development in targeted cancer therapies.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of halogen atoms (bromine and fluorine) enhances the binding affinity of this compound to its biological targets. Comparative analysis with other quinazoline derivatives suggests that modifications at these positions can lead to variations in biological activity and selectivity profiles.

Table 2: SAR Insights

| Compound Name | Modifications | Activity Profile |

|---|---|---|

| This compound | Bromine at position 7, Fluorine at position 8 | Potent kinase inhibitor |

| 6-Chloro-8-fluoroquinazolin-4(3H)-one | Chlorine instead of Bromine | Reduced potency compared to brominated analogues |

| 6-Fluoroquinazolin-4(3H)-one | No halogen at position 7 | Significantly lower activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Bromo-8-fluoroquinazolin-4(3H)-one, and how are intermediates validated?

- Methodological Answer : The compound can be synthesized via cyclization of substituted benzoxazinones with nitrogen nucleophiles. For example, 6-fluoro-8-bromo-2-methyl-1-benzoxazin-3(4H)-one reacts with aqueous ammonia under reflux to form quinazolinone derivatives . Validation of intermediates involves thin-layer chromatography (TLC) monitoring (e.g., ethyl acetate/hexane mobile phase) and spectroscopic characterization (NMR, IR) to confirm structural integrity .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- Methodological Answer :

- 1H-NMR and 13C-NMR : Critical for confirming substituent positions and aromatic proton environments. For example, δ 8.43 ppm (singlet) in DMSO-d6 indicates a quinazolinone proton .

- LC-MS : Used to verify molecular weight (e.g., m/z = 391/393 [M]+ for brominated analogs) and detect impurities .

- IR Spectroscopy : Peaks near 1630 cm⁻¹ confirm carbonyl (C=O) stretching .

Advanced Research Questions

Q. How can reaction conditions (e.g., solvent, temperature, catalysts) be optimized to improve synthetic yield?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 1 hour at 100°C vs. conventional reflux) and improves yield (85% reported for similar brominated quinazolinones) .

- Solvent Selection : Polar aprotic solvents like DMSO enhance cyclization efficiency by stabilizing transition states .

- Catalytic Systems : Explore Pd-catalyzed cross-coupling for bromo-fluoro retention, though halogen stability under reflux must be monitored .

Q. What strategies resolve contradictions in reactivity data between bromo- and fluoro-substituted quinazolinones?

- Methodological Answer :

- Comparative Kinetic Studies : Track substituent effects via Hammett plots. For example, electron-withdrawing fluoro groups may deactivate the quinazolinone ring, slowing nucleophilic attacks compared to bromo analogs .

- Computational Modeling : DFT calculations can predict electronic effects of substituents on reaction pathways, aligning with experimental LC-MS or NMR data .

Q. How do structural modifications (e.g., bromo vs. iodo at position 8) influence biological activity in vitro?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace bromo with iodo to assess halogen size on target binding. For analogs like 6-fluoro-8-iodoquinazolin-4(3H)-one, cytotoxicity assays (e.g., IC50 in cancer cell lines) paired with molecular docking reveal steric vs. electronic contributions .

- Metabolic Stability : Use liver microsome assays to compare halogen effects on oxidative degradation .

Q. What advanced techniques validate purity and resolve co-eluting impurities in HPLC analysis?

- Methodological Answer :

- 2D-LC/MS : Couple orthogonal separation modes (e.g., reversed-phase and ion-exchange) to isolate impurities.

- High-Resolution Mass Spectrometry (HRMS) : Differentiates isobaric impurities (e.g., dehalogenated byproducts) with sub-ppm mass accuracy .

Data Analysis and Experimental Design

Q. How should researchers address discrepancies in reaction yields reported across studies?

- Methodological Answer :

- Systematic Replication : Control variables like reagent purity (e.g., ≥95% hydrazine hydrate) and moisture levels (use anhydrous solvents) .

- Statistical DOE : Apply factorial design to test interactions between temperature, solvent volume, and catalyst loading .

Q. What protocols ensure reproducibility in scaled-up synthesis of halogenated quinazolinones?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediates .

- Purification Consistency : Use automated flash chromatography with gradient elution (e.g., 20–30% ethyl acetate in hexane) to standardize product isolation .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling bromo-fluoroquinazolinones?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.